molecular formula C18H17NO5 B273050 4-[(2-Isopropylanilino)carbonyl]isophthalic acid

4-[(2-Isopropylanilino)carbonyl]isophthalic acid

Cat. No. B273050
M. Wt: 327.3 g/mol
InChI Key: RTMVUPUTHXFZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Isopropylanilino)carbonyl]isophthalic acid, also known as ICA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. ICA is a derivative of isophthalic acid and contains an isopropyl group and an anilino group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-[(2-Isopropylanilino)carbonyl]isophthalic acid is not fully understood, but it is believed to interact with specific receptors or enzymes in cells. It has been reported to inhibit the activity of some enzymes, such as acetylcholinesterase, and to activate others, such as caspase-3.
Biochemical and Physiological Effects:
4-[(2-Isopropylanilino)carbonyl]isophthalic acid has been shown to have various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and anti-tumor activities. It has been reported to inhibit the production of inflammatory cytokines and to scavenge free radicals. Additionally, 4-[(2-Isopropylanilino)carbonyl]isophthalic acid has been shown to induce apoptosis in cancer cells and to inhibit their proliferation.

Advantages and Limitations for Lab Experiments

4-[(2-Isopropylanilino)carbonyl]isophthalic acid has several advantages for lab experiments, such as its low toxicity, high solubility, and stability. However, it also has some limitations, such as its high cost and the need for specialized equipment for its synthesis and analysis.

Future Directions

4-[(2-Isopropylanilino)carbonyl]isophthalic acid has great potential for future research and applications. Some of the future directions for 4-[(2-Isopropylanilino)carbonyl]isophthalic acid research include the development of new synthesis methods, the investigation of its interaction with specific receptors or enzymes, and the exploration of its potential applications in drug discovery and imaging. Additionally, the use of 4-[(2-Isopropylanilino)carbonyl]isophthalic acid in combination with other compounds or therapies may enhance its efficacy and reduce its limitations.

Synthesis Methods

4-[(2-Isopropylanilino)carbonyl]isophthalic acid can be synthesized using different methods, including the reaction of isophthalic acid with isopropylamine and phosgene, or the reaction of 2-isopropylaniline with phthalic anhydride and acetic anhydride. The yield of 4-[(2-Isopropylanilino)carbonyl]isophthalic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

4-[(2-Isopropylanilino)carbonyl]isophthalic acid has been used in various scientific research fields, including material science, biochemistry, and biomedicine. It has been reported to exhibit fluorescence, which makes it suitable for use in fluorescence microscopy and imaging. Additionally, 4-[(2-Isopropylanilino)carbonyl]isophthalic acid has been used as a fluorescent probe for detecting metal ions in biological samples.

properties

Product Name

4-[(2-Isopropylanilino)carbonyl]isophthalic acid

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

4-[(2-propan-2-ylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C18H17NO5/c1-10(2)12-5-3-4-6-15(12)19-16(20)13-8-7-11(17(21)22)9-14(13)18(23)24/h3-10H,1-2H3,(H,19,20)(H,21,22)(H,23,24)

InChI Key

RTMVUPUTHXFZPI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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